molecular formula C12H18N2O7 B1250463 3''-Deamino-3''-oxonicotianamine

3''-Deamino-3''-oxonicotianamine

货号: B1250463
分子量: 302.28 g/mol
InChI 键: PSBHIGYNXQIUQY-YUMQZZPRSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

3''-Deamino-3''-oxonicotianamine is a synthetic analog of the key phytochelator nicotianamine (NA), designed for advanced research in plant metal homeostasis. Nicotianamine is a non-proteinogenic amino acid that chelates metal cations, including Fe²⁺, Zn²⁺, Cu²⁺, Mn²⁺, and Ni²⁺, with high affinity in physiological pH conditions . It is essential for the internal trafficking and distribution of these metals within plants, playing a critical role in loading and unloading metals from the phloem sap, which is vital for metal delivery to developing tissues and seeds . This chelation mechanism also helps minimize the generation of reactive oxygen species (ROS) by maintaining metals in a less reactive state . In graminaceous plants, nicotianamine serves as the direct biosynthetic precursor to mugineic acid (MA) family phytosiderophores, which are secreted to acquire iron from the soil . Researchers utilize analogs like this compound to probe the structure-activity relationships of metal chelation and transport, investigate the specificity of enzymes such as nicotianamine synthase (NAS) and nicotianamine aminotransferase (NAAT), and study the function of Yellow-Stripe 1-like (YSL) transporters that facilitate the movement of metal-NA complexes . This compound is intended for research applications only, including studies on biofortification strategies to enhance the mineral content of crops, understanding plant responses to metal deficiency or toxicity, and exploring hyperaccumulation mechanisms . This product is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human or animal consumption.

Structure

3D Structure

Interactive Chemical Structure Model





属性

分子式

C12H18N2O7

分子量

302.28 g/mol

IUPAC 名称

(2S)-1-[(3S)-3-carboxy-3-[(3-carboxy-3-oxopropyl)amino]propyl]azetidine-2-carboxylic acid

InChI

InChI=1S/C12H18N2O7/c15-9(12(20)21)1-4-13-7(10(16)17)2-5-14-6-3-8(14)11(18)19/h7-8,13H,1-6H2,(H,16,17)(H,18,19)(H,20,21)/t7-,8-/m0/s1

InChI 键

PSBHIGYNXQIUQY-YUMQZZPRSA-N

手性 SMILES

C1CN([C@@H]1C(=O)O)CC[C@@H](C(=O)O)NCCC(=O)C(=O)O

规范 SMILES

C1CN(C1C(=O)O)CCC(C(=O)O)NCCC(=O)C(=O)O

产品来源

United States

Biosynthesis and Metabolic Interconversion of 3 Deamino 3 Oxonicotianamine

Precursor Pathways: S-Adenosylmethionine and Nicotianamine (B15646) Metabolism

The journey to 3''-Deamino-3''-oxonicotianamine begins with the ubiquitous plant metabolite, nicotianamine (NA). nih.gov Nicotianamine itself is a nonproteinogenic amino acid that functions as a crucial chelator for the internal transport and homeostasis of metal ions like iron (Fe), zinc (Zn), and copper (Cu) in all higher plants. oup.comnih.govfrontiersin.org In graminaceous plants, NA takes on the additional role of being the direct precursor for the synthesis of mugineic acid family phytosiderophores. oup.comnih.govresearchgate.net

The synthesis of nicotianamine is catalyzed by the enzyme Nicotianamine Synthase (NAS; EC 2.5.1.43). nih.gov This enzyme performs a unique condensation reaction, trimerizing three molecules of S-adenosylmethionine (SAM) to form one molecule of nicotianamine. nih.govfrontiersin.orgoup.com The reaction proceeds in a stepwise fashion, involving the transfer of the 2-aminobutyrate moieties from SAM and the eventual cyclization of one to form the characteristic azetidine (B1206935) ring of nicotianamine. researchgate.net

The expression and activity of NAS genes are fundamental for maintaining metal homeostasis. oup.com In graminaceous plants, certain NAS genes are induced by iron deficiency to increase the production of NA, thereby providing the necessary substrate for phytosiderophore synthesis. oup.com

The synthesis of nicotianamine, and by extension all subsequent phytosiderophores, places a high demand on the cellular pool of S-adenosylmethionine. The methionine salvage pathway is crucial for sustaining this biosynthetic flux. nih.gov As three molecules of SAM are consumed to produce one molecule of nicotianamine, three molecules of 5'-methylthioadenosine (MTA) are released as a byproduct. oup.com The methionine salvage pathway efficiently recycles this MTA back into methionine, which can then be re-adenosylated to form SAM. nih.govresearchgate.net This recycling is essential for the continuous production of phytosiderophores required for iron acquisition in graminaceous plants. nih.gov

Enzymatic Steps in the Formation and Conversion of this compound

The conversion of nicotianamine into phytosiderophores involves two key enzymatic steps, the first of which produces this compound, and the second of which consumes it.

The first committed step in the biosynthesis of mugineic acid family phytosiderophores is the transamination of nicotianamine, a reaction catalyzed by Nicotianamine Aminotransferase (NAAT; EC 2.6.1.80). researchgate.netnih.govnih.gov This reaction is a pivotal point that distinguishes graminaceous plants from non-graminaceous plants, as NAAT is unique to the former. nih.govnih.gov

NAAT transfers the amino group from the C-3'' position of nicotianamine to a 2-oxoglutarate acceptor molecule. wikipedia.org This enzymatic step results in the formation of two products: this compound (also referred to as the 3"-keto intermediate) and L-glutamate. researchgate.netwikipedia.orgbiorxiv.org The activity of NAAT is strongly upregulated in the roots of graminaceous plants under iron-deficient conditions, correlating with increased phytosiderophore secretion. nih.govwikipedia.org

Table 1: Reaction Catalyzed by Nicotianamine Aminotransferase (NAAT)

SubstratesEnzymeProducts
NicotianamineNicotianamine Aminotransferase (NAAT)This compound
2-OxoglutarateEC 2.6.1.80L-Glutamate

Immediately following its synthesis, this compound serves as the substrate for the enzyme Deoxymugineic Acid Synthase (DMAS; EC 1.1.1.285). tandfonline.comnih.gov This enzyme belongs to the aldo-keto reductase superfamily and catalyzes the reduction of the 3"-oxo group of this compound. tandfonline.comnih.gov

The reaction requires a nicotinamide (B372718) cofactor, either NADH or NADPH, and reduces the ketone at the 3'' position to a hydroxyl group, yielding 2'-deoxymugineic acid (DMA). uniprot.orguniprot.orgqmul.ac.uk Therefore, DMAS is directly involved in the metabolic consumption of this compound, converting it to the first and simplest phytosiderophore in the pathway. researchgate.netnih.gov Like NAAT, the expression of DMAS genes is significantly induced in roots and, in some species, shoots under iron deficiency. tandfonline.comnih.gov

Table 2: Reaction Catalyzed by Deoxymugineic Acid Synthase (DMAS)

SubstratesEnzymeProducts
This compoundDeoxymugineic Acid Synthase (DMAS)2'-Deoxymugineic acid
NAD(P)H + H⁺EC 1.1.1.285NAD(P)⁺

Downstream Metabolic Fates of this compound

The primary and immediate metabolic fate of this compound is its rapid reduction to 2'-deoxymugineic acid (DMA) by the action of DMAS. researchgate.nettandfonline.comnih.gov DMA is a functional phytosiderophore that can be secreted by the roots of some grasses, such as rice, to chelate and acquire soil iron. researchgate.net

In other graminaceous species like barley and wheat, DMA serves as a precursor for the synthesis of more complex phytosiderophores. researchgate.netresearchgate.net This occurs through subsequent hydroxylation reactions at various positions on the DMA molecule, catalyzed by specific dioxygenase enzymes, to produce compounds such as mugineic acid (MA), 3-hydroxymugineic acid (HMA), and 3-epihydroxymugineic acid (epiHMA). researchgate.net Thus, the conversion of this compound is the gateway to the entire family of mugineic acid phytosiderophores.

Conversion to 2'-Deoxymugineic Acid (DMA)

Following its synthesis, this compound is rapidly converted to 2'-deoxymugineic acid (DMA). This conversion is a reduction reaction where the 3''-oxo group of the substrate is reduced to a hydroxyl group. researchgate.netnih.gov

The enzyme responsible for this step is this compound reductase, an oxidoreductase also known as deoxymugineic acid synthase (DMAS). uniprot.orgbiorxiv.orgwikipedia.org The reaction requires NAD(P)H as a cofactor, which is oxidized to NAD(P)⁺ in the process. wikipedia.orgebi.ac.uk The systematic name for this enzyme is 2-deoxymugineic acid:NAD(P)⁺ 3-oxidoreductase. wikipedia.org In rice, this enzyme is identified as OsDMAS1 and is vital for the biosynthesis of DMA. uniprot.org In wheat, it is referred to as Deoxymugineic acid synthase 1-B (DMAS1-B). uniprot.org This step is fundamental for the production of all mugineic acid family phytosiderophores. nih.gov

Reaction Summary:

Substrate: this compound

Enzyme: this compound reductase (DMAS)

Cofactor: NAD(P)H

Product: 2'-Deoxymugineic acid (DMA)

Linkages to Other Mugineic Acid Family Phytosiderophores (e.g., MA, HMA, epiHMA)

2'-Deoxymugineic acid (DMA) is the final phytosiderophore produced by some grass species, such as rice. researchgate.net However, in many other graminaceous plants like barley and rye, DMA serves as a precursor for the synthesis of other, often more effective, phytosiderophores. researchgate.net These subsequent modifications primarily involve hydroxylation reactions at different positions on the DMA molecule. nih.govresearchgate.net

The conversion of DMA to other phytosiderophores like mugineic acid (MA), 3-hydroxymugineic acid (HMA), and 3-epihydroxymugineic acid (epiHMA) is catalyzed by 2-oxoglutarate-dependent dioxygenases. researchgate.net In barley (Hordeum vulgare), the enzymes IDS2 and IDS3 are involved in these hydroxylation steps. nih.govresearchgate.net The expression of the Ids3 gene is specifically induced by iron deficiency and has been observed in barley and rye, which secrete MA, epiHMA, and HMA. researchgate.net This genetic capability allows these plants to produce a wider range of phytosiderophores, which may contribute to their higher resistance to iron deficiency compared to species that only secrete DMA. researchgate.net

PrecursorProductKey Enzyme FamilyPlant Example
2'-Deoxymugineic Acid (DMA)Mugineic Acid (MA)Dioxygenase (e.g., IDS2, IDS3)Barley
2'-Deoxymugineic Acid (DMA)3-epihydroxymugineic acid (epiHMA)Dioxygenase (e.g., IDS2, IDS3)Barley
2'-Deoxymugineic Acid (DMA)3-hydroxymugineic acid (HMA)DioxygenaseRye

Biological Roles and Physiological Significance of 3 Deamino 3 Oxonicotianamine

Chelation Properties and Metal Binding Affinity

The primary function of 3''-Deamino-3''-oxonicotianamine and its derivatives is to act as chelators, forming stable complexes with metal ions, thereby increasing their solubility and availability to the plant.

Specificity for Iron(III) and Other Divalent Cations

Phytosiderophores derived from this compound, such as deoxymugineic acid (DMA), exhibit a high affinity for ferric iron (Fe³⁺). elsevierpure.com This specificity is critical in aerobic and alkaline soils where iron is predominantly found in the insoluble Fe³⁺ form. nih.gov The chelation process solubilizes the iron, making it accessible for plant uptake. elsevierpure.com

While highly specific for Fe³⁺, these phytosiderophores can also chelate other divalent cations. Studies on nicotianamine (B15646) (NA), the precursor to this compound, have established its ability to bind to a range of metal ions. The stability of these complexes, indicated by the logarithm of the stability constant (log K), decreases in the order: Fe³⁺ > Cu²⁺ > Ni²⁺ > Co²⁺ ≈ Zn²⁺ > Fe²⁺ > Mn²⁺. mdpi.com This demonstrates a strong preference for ferric iron over other essential micronutrients.

Table 1: Stability Constants (log K) of Nicotianamine with Various Metal Ions

Metal Ion Stability Constant (log K)
Fe³⁺ 20.6
Cu²⁺ 18.6
Ni²⁺ 16.1
Co²⁺ 14.8
Zn²⁺ 14.7
Fe²⁺ 12.1
Mn²⁺ 8.8

Data sourced from multiple studies, providing a comparative view of metal binding affinity. mdpi.com

Comparative Analysis with Nicotianamine Metal Chelation

Both nicotianamine (NA) and its downstream derivative, 2'-deoxymugineic acid (DMA), which is formed from this compound, are effective chelators of Fe³⁺. However, their stability is influenced by pH. The Fe³⁺-NA complex is more stable at alkaline pH ranges (pH 7.0 to 9.0), whereas the Fe³⁺-DMA complex dominates in more acidic conditions (pH 3.0 to 6.0). nih.gov This differential stability has implications for iron transport within the plant and in the rhizosphere.

While NA is a weaker chelator of Fe³⁺ compared to synthetic chelators like EDTA, it possesses a significantly higher affinity for Fe³⁺ than for ferrous iron (Fe²⁺), with an affinity constant for Fe³⁺ of 10²⁰.⁶ compared to 10¹².⁸ for Fe²⁺. nih.gov This underscores its primary role in binding the less soluble form of iron. The structural modifications that convert NA to this compound and subsequently to other phytosiderophores are crucial for fine-tuning the chelation properties required for efficient iron acquisition from the soil.

Role in Root Exudation and Rhizosphere Interactions

The secretion of phytosiderophores into the rhizosphere, the soil region immediately surrounding the plant roots, is a key component of the iron acquisition strategy in grasses.

Secretion Mechanisms of Phytosiderophores

Graminaceous plants actively secrete phytosiderophores from their roots to mobilize iron. elsevierpure.com This process is mediated by specific efflux transporters. The transporter of mugineic acid (TOM) proteins, such as TOM1, are responsible for the secretion of MAs, including deoxymugineic acid, into the rhizosphere. nih.gov The expression of the genes encoding these transporters is upregulated under iron-deficient conditions, leading to increased secretion of phytosiderophores. nih.gov The secretion process exhibits a distinct diurnal rhythm, with a peak in exudation occurring shortly after sunrise. elsevierpure.com

Environmental Factors Influencing Exudation Profiles

The exudation of phytosiderophores is tightly regulated by various environmental cues, most notably the availability of micronutrients.

Iron Deficiency: Iron deficiency is the primary trigger for the synthesis and secretion of phytosiderophores. nih.gov Under low iron conditions, the genes involved in the biosynthetic pathway of MAs, including those responsible for the production of this compound, are significantly upregulated. researchgate.net

Zinc Deficiency: Zinc deficiency has also been shown to induce the synthesis and secretion of MAs in plants like barley. nih.gov This suggests a broader role for these chelators in micronutrient homeostasis.

Soil pH: The effectiveness of phytosiderophores is particularly pronounced in alkaline and calcareous soils, where iron solubility is extremely low. elsevierpure.com The ability of MAs to efficiently chelate Fe³⁺ in these challenging soil conditions is a key adaptation for grasses. researchgate.net

Microbial Activity: The composition of root exudates can influence the microbial communities in the rhizosphere. frontiersin.org While phytosiderophores are crucial for nutrient uptake, they are also susceptible to microbial degradation, which can impact their effectiveness. researchgate.net

Table 2: Influence of Environmental Factors on Phytosiderophore Exudation

Environmental Factor Effect on Phytosiderophore Exudation
Iron Deficiency Strong induction of synthesis and secretion. nih.gov
Zinc Deficiency Induction of synthesis and secretion. nih.gov
High Soil pH Enhanced effectiveness of phytosiderophores. elsevierpure.com
Microbial Activity Can lead to degradation of phytosiderophores. researchgate.net

This table summarizes the key environmental triggers and influencing factors on the release of phytosiderophores from plant roots.

Contribution to Iron Uptake and Mobilization in Graminaceous Plants

This compound is a pivotal molecule in the "Strategy II" iron uptake system employed by graminaceous plants. biorxiv.org This strategy relies on the chelation of Fe³⁺ in the rhizosphere followed by the uptake of the intact metal-phytosiderophore complex. nih.gov

The biosynthetic pathway leading to phytosiderophores begins with nicotianamine (NA). NA is then converted to this compound, which is subsequently reduced to form 2'-deoxymugineic acid (DMA) and other MAs. researchgate.net The genes encoding the enzymes for these conversions, such as nicotianamine aminotransferase (NAAT) and deoxymugineic acid synthase (DMAS), are highly expressed in roots under iron-deficient conditions. frontiersin.org

Once secreted, the phytosiderophores chelate Fe³⁺, forming a stable Fe³⁺-PS complex. This complex is then recognized and transported into the root cells by specific transporters, such as the yellow stripe-like (YSL) family of proteins. nih.gov This entire process, from biosynthesis involving this compound to uptake of the chelated iron, allows graminaceous plants to efficiently acquire iron from soils where it would otherwise be unavailable. frontiersin.org The enhanced expression of genes related to this pathway under iron starvation underscores the critical role of this compound in the survival and productivity of these important crop plants. researchgate.net

Facilitation of Fe(III)-Phytosiderophore Complex Formation

The primary role of this compound in iron nutrition is to serve as the direct precursor to 2'-deoxymugineic acid (DMA), a major phytosiderophore. biorxiv.orgnih.gov The biosynthesis of DMA from nicotianamine (NA) involves two crucial enzymatic steps. First, nicotianamine aminotransferase (NAAT) catalyzes the transfer of an amino group from NA to produce this compound (also referred to as the 3''-keto acid intermediate). biorxiv.orgnih.gov Subsequently, this intermediate is reduced by this compound reductase, also known as deoxymugineic acid synthase (DMAS), to form DMA. biorxiv.orgresearchgate.net

Under conditions of iron deficiency, the expression of genes encoding for the enzymes in this pathway, including nicotianamine synthase (NAS), NAAT, and DMAS, is significantly upregulated. researchgate.netresearchgate.net This leads to an increased production of DMA, which is then secreted from the roots into the rhizosphere. nih.govresearchgate.net In the soil, DMA acts as a strong chelator of ferric iron (Fe(III)), forming a stable Fe(III)-DMA complex. elsevierpure.comresearchgate.net This chelation process solubilizes otherwise unavailable iron, making it accessible for plant uptake. elsevierpure.com Therefore, this compound facilitates the formation of the Fe(III)-phytosiderophore complex by being an essential molecular building block for the chelating agent itself.

EnzymeSubstrateProductRole in Fe(III)-Phytosiderophore Complex Formation
Nicotianamine aminotransferase (NAAT)NicotianamineThis compound Catalyzes the formation of the direct precursor to DMA. biorxiv.orgnih.gov
Deoxymugineic acid synthase (DMAS)This compound 2'-deoxymugineic acid (DMA)Catalyzes the final step in the synthesis of the Fe(III) chelator, DMA. biorxiv.orgnih.gov

Interplay with Yellow Stripe-Like (YSL) Transporters

Once the Fe(III)-DMA complex is formed in the rhizosphere, it is taken up by the roots via specific transporters. nih.gov The Yellow Stripe-Like (YSL) family of transporters are integral to this process. nih.govresearchgate.net Specifically, transporters such as OsYSL15 in rice are responsible for the uptake of the Fe(III)-DMA complex from the soil into root cells. nih.gov

The interplay between this compound and YSL transporters is indirect but crucial. The synthesis of DMA, which is dependent on the production of this compound, provides the substrate that YSL transporters recognize and transport. researchgate.netnih.gov Loss-of-function mutations in genes upstream of DMA synthesis, such as NAAT1, prevent the production of DMA and thus render the YSL-mediated iron uptake system ineffective for Fe(III) acquisition. nih.gov Conversely, overexpression of genes in the phytosiderophore biosynthesis pathway can lead to increased DMA secretion and enhanced iron uptake via YSL transporters. nih.gov YSL transporters are also involved in the long-distance transport of metal-nicotianamine complexes within the plant, highlighting their central role in metal homeostasis which is initiated by the chelation process involving DMA. nih.govfrontiersin.org

Involvement in Zinc Homeostasis and Acquisition

The significance of the phytosiderophore pathway, including the intermediate this compound, extends beyond iron to include zinc (Zn) homeostasis. Phytosiderophores like DMA are capable of chelating other divalent cations, including zinc, thereby playing a dual role in nutrient acquisition. nih.govnih.gov

Chelation and Transport of Zinc Ions

Phytosiderophores, including DMA, can form stable complexes with zinc ions. nih.gov This chelation is a critical mechanism for mobilizing zinc in the rhizosphere, similar to the process for iron. researchgate.net The resulting Zn-DMA complex can then be taken up by the plant, although the specific transporters and the efficiency of this process can differ from that of iron. bohrium.com The uptake rate of PS-chelated zinc has been reported to be significantly higher than that of free zinc ions. researchgate.net

The biosynthesis of DMA, originating from this compound, is thus also a key determinant in the plant's ability to acquire zinc from the soil, particularly under deficient conditions. biorxiv.org Studies have shown that enhancing the production of phytosiderophores in transgenic rice leads to increased accumulation of both iron and zinc in the grains, underscoring the dual function of these chelators. nih.gov The chelation of zinc by DMA is a crucial first step for its subsequent transport into and throughout the plant.

Metal IonChelatorTransport Mechanism
Fe(III)2'-deoxymugineic acid (DMA)Uptake of Fe(III)-DMA complex by YSL transporters. nih.gov
Zn(II)2'-deoxymugineic acid (DMA)Uptake of Zn(II)-DMA complex. researchgate.netbohrium.com

Cross-Talk with Iron Uptake Pathways under Dual Deficiency

A significant level of cross-talk exists between the iron and zinc homeostasis pathways, particularly under conditions of dual deficiency. The expression of genes involved in phytosiderophore biosynthesis is often induced not only by iron starvation but also by zinc deficiency. biorxiv.orgdundee.ac.uk

In studies on wheat, combined iron and zinc starvation led to the significant upregulation of genes in the phytosiderophore biosynthesis pathway, including those responsible for the production of this compound. biorxiv.org This suggests a coordinated regulatory network that responds to the availability of both micronutrients. The increased production of phytosiderophores under dual deficiency serves as a general strategy to enhance the acquisition of both metals. biorxiv.org However, the response can be complex; for instance, excess iron can sometimes suppress the translocation of zinc, indicating competitive interactions within the transport systems. nih.gov The regulation of transporter gene expression, such as those for ZIP and YSL family members, is also modulated by the levels of both iron and zinc, further highlighting the intricate cross-talk between these two essential micronutrients. biorxiv.orgnih.gov

Molecular and Genetic Regulation of 3 Deamino 3 Oxonicotianamine Production and Function

Transcriptional Regulation under Micronutrient Deficiency

The production of 3''-Deamino-3''-oxonicotianamine (DONA), a key intermediate in the biosynthesis of phytosiderophores in graminaceous plants, is tightly regulated at the transcriptional level, primarily in response to micronutrient availability. This regulation ensures that the energetically expensive process of phytosiderophore synthesis is activated when essential metals like iron are scarce in the soil.

Induction of Biosynthetic Gene Expression by Iron Starvation

The scarcity of iron is a potent environmental cue that triggers a significant upregulation of the genes encoding the enzymes responsible for DONA synthesis. This response is a cornerstone of the Strategy II iron acquisition system employed by grasses. When iron levels are low, the expression of genes encoding nicotianamine (B15646) aminotransferase (NAAT) and deoxymugineic acid synthase (DMAS) is markedly induced in root tissues. cornell.edunih.gov This induction is a rapid and crucial adaptation to enhance the plant's capacity to mobilize and absorb iron from the rhizosphere.

In rice, a model for Strategy II plants, this transcriptional activation is mediated by specific transcription factors and cis-acting elements in the promoter regions of these genes. The Iron-Deficiency-Responsive cis-acting Elements (IDE1 and IDE2) have been identified in the promoters of several iron-deficiency-responsive genes, including those in the phytosiderophore biosynthesis pathway. elsevierpure.com The transcription factors IDEF1 (Iron-Deficiency-Responsive Element-Binding Factor 1) and IDEF2 are key regulators that bind to these elements. elsevierpure.comnih.gov IDEF1 and IDEF2 are constitutively expressed but are thought to play a crucial role in sensing iron deficiency and initiating a transcriptional cascade. nih.gov Under iron-deficient conditions, these factors activate the expression of downstream genes, including OsNAAT1 and OsDMAS1, which are directly involved in the production of DONA. nih.gov

Studies in wheat have also shown that the expression of TaNAAT and TaDMAS genes is significantly upregulated in roots during periods of iron deficiency. nih.govresearchgate.net This coordinated upregulation of the biosynthetic pathway ensures the efficient conversion of nicotianamine to DONA, which is then further processed into deoxymugineic acid.

Genes Encoding Biosynthetic Enzymes

The synthesis of this compound is a two-step enzymatic process catalyzed by nicotianamine aminotransferase (NAAT) and deoxymugineic acid synthase (DMAS). The genes encoding these enzymes have been identified and characterized in several graminaceous species, revealing the existence of gene families with distinct members that may have specialized functions.

Characterization of NAAT Gene Families and Isozymes

Nicotianamine aminotransferase (NAAT) catalyzes the first committed step in the conversion of nicotianamine to phytosiderophores by transferring an amino group to nicotianamine, forming the 3''-keto intermediate that is the precursor to DONA. nih.gov Genes encoding NAAT have been found to exist as small gene families in grasses.

In bread wheat (Triticum aestivum L.), a total of 24 TaNAAT genes have been identified, distributed across 15 of the 21 chromosomes. researchgate.net Earlier studies had identified six TaNAAT genes, which are located on chromosome group 1. cornell.edu These can be phylogenetically divided into two distinct groups, TaNAAT1 and TaNAAT2. cornell.edu The TaNAAT1 genes are primarily responsible for the increased biosynthesis of deoxymugineic acid in the roots in response to low iron availability, while the TaNAAT2 genes appear to play a more significant role in maintaining this biosynthesis in a wider range of organs under iron-sufficient conditions. cornell.edu The expression of TaNAAT1 and TaDMAS1 is highest in root tissues, whereas TaNAAT2 genes show the highest expression in anthers. cornell.edu

In barley, two distinct cDNA clones encoding NAAT, naat-A and naat-B, have been identified. nih.gov The expression of both genes is induced in iron-deficient roots, though naat-B also shows a low level of constitutive expression in iron-sufficient roots. nih.gov This suggests that different isozymes may be responsible for basal and induced levels of phytosiderophore production.

In maize (Zea mays L.), five ZmNAAT genes have been identified through genome mining. nih.gov These genes show differential expression in various tissues and in response to both high and low iron conditions. nih.gov The subcellular localization of ZmNAAT1 and a ZmNAAT-like protein was found to be in the cytoplasm. nih.gov

Gene FamilySpeciesNumber of Genes IdentifiedKey Findings on Isozymes/Gene GroupsPrimary Tissue of Expression (under Fe deficiency)
TaNAATBread Wheat (Triticum aestivum)24Two main groups: TaNAAT1 (Fe-deficiency response) and TaNAAT2 (constitutive). cornell.eduRoots (TaNAAT1)
HvNAATBarley (Hordeum vulgare)2 (naat-A, naat-B)naat-A is strictly induced by Fe-deficiency; naat-B has basal expression and is also induced. nih.govRoots
ZmNAATMaize (Zea mays)5Differential expression in various tissues and in response to iron levels. nih.govRoots and other tissues

Genetic Analysis of DMAS Genes in Model and Crop Species

Deoxymugineic acid synthase (DMAS) catalyzes the reduction of the 3''-keto intermediate produced by NAAT to form 2'-deoxymugineic acid (DMA), with this compound being the substrate for this reaction. Like NAAT, DMAS genes also exist as families in graminaceous plants.

In rice (Oryza sativa), the OsDMAS1 gene is responsible for DMA biosynthesis. nih.gov Its expression is induced in both roots and shoots under iron deficiency, suggesting a role for DMA not only in iron acquisition from the soil but also in iron homeostasis within the plant. nih.gov

In bread wheat, three TaDMAS1 genes have been identified and are located on chromosome group 4. cornell.edu These genes are expressed at high levels in root tissues and are significantly upregulated in response to iron deficiency. cornell.edu

In maize, a genome-wide analysis identified nine ZmDMAS genes. nih.gov These genes exhibit different expression profiles in various tissues and under varying iron conditions. For instance, iron deficiency stimulated the expression of ZmDMAS1 in roots, while the expression of other ZmDMAS genes was stimulated in shoots under iron-excess conditions, indicating specialized roles in balancing iron uptake and homeostasis. nih.gov The subcellular localization of ZmDMAS1 was determined to be in the cytoplasm. nih.gov

Gene FamilySpeciesNumber of Genes IdentifiedKey Findings on Gene ExpressionPrimary Tissue of Expression (under Fe deficiency)
OsDMASRice (Oryza sativa)At least 1 (OsDMAS1)Induced in both roots and shoots under Fe deficiency. nih.govRoots and Shoots
TaDMASBread Wheat (Triticum aestivum)3 (TaDMAS1 homeologs)Highly expressed in roots and upregulated by Fe deficiency. cornell.eduRoots
ZmDMASMaize (Zea mays)9Differential expression patterns in response to iron status, with ZmDMAS1 induced in roots under Fe deficiency. nih.govRoots (ZmDMAS1) and other tissues

Transport Mechanisms and Associated Genes

The efficient production and function of phytosiderophores, which begins with the synthesis of DONA, relies on a sophisticated network of transport proteins. These transporters are responsible for the movement of the precursor nicotianamine to the site of synthesis, as well as the efflux of the final phytosiderophore product from the root cells into the rhizosphere.

The biosynthesis of nicotianamine occurs in the cytoplasm. For DONA to be synthesized, nicotianamine must be available to the NAAT and DMAS enzymes, which are also localized in the cytoplasm. nih.gov The transport of nicotianamine within the plant and into specific cellular compartments is crucial. The Efflux Transporter of Nicotianamine (ENA) family of transporters is involved in exporting nicotianamine out of cells. In rice, ENA1 is strongly upregulated in roots under iron-deficient conditions and its protein product is localized to the plasma membrane, suggesting a role in secreting nicotianamine into the apoplast for long-distance transport. frontiersin.orgnih.gov

Once 2'-deoxymugineic acid (the product of the reaction involving DONA) is synthesized, it is secreted from the roots into the soil. This efflux is mediated by the Transporter of Mugineic acid (TOM) family of transporters. In rice and barley, TOM1 has been identified as a key efflux transporter of deoxymugineic acid. cornell.eduelsevierpure.comexlibrisgroup.com The expression of TOM1 is highly induced in roots under iron deficiency. nih.gov Overexpression of TOM1 enhances deoxymugineic acid secretion and increases tolerance to iron deficiency. cornell.eduelsevierpure.comexlibrisgroup.com The TOM2 transporter in rice is also involved in the internal transport of deoxymugineic acid, which is necessary for normal plant growth. nih.govnih.gov

Identification and Functional Analysis of Transporters of Mugineic Acid (TOM) Proteins

The secretion of mugineic acid (MA) family phytosiderophores, which are synthesized from the precursor this compound, is a critical step in the Strategy II iron acquisition system used by graminaceous plants. This efflux is mediated by a specific class of transporters known as Transporters of Mugineic Acid (TOM).

These TOM proteins belong to the Zinc-Induced Facilitator-Like (ZIFL) protein subfamily. mdpi.com Their primary role is to transport phytosiderophores from the root cells into the rhizosphere. researchgate.netnih.gov In rice, three such transporters have been identified: OsTOM1, OsTOM2, and OsTOM3. mdpi.comnih.gov Functional analyses using Xenopus laevis oocytes have confirmed that both OsTOM1 and OsTOM2 are capable of transporting deoxymugineic acid (DMA), the direct product of the reduction of this compound. mdpi.comnih.gov

Gene expression studies reveal distinct roles for these transporters. OsTOM1 is predominantly expressed in the roots, and its expression is significantly upregulated under iron-deficient conditions, highlighting its central role in secreting phytosiderophores for iron uptake from the soil. nih.gov Overexpression of OsTOM1 and its barley homolog, HvTOM1, has been shown to enhance survival in high-pH, calcareous soils where iron availability is low. mdpi.com In contrast, OsTOM2 is expressed in various tissues involved in metal translocation, such as developing seeds, and is thought to function primarily in the internal transport of metal-phytosiderophore complexes under normal growth conditions. mdpi.comnih.gov Repressing TOM2 expression via RNA interference leads to significant growth defects in rice, underscoring its importance in metal homeostasis within the plant. nih.gov

Table 1: Key Transporters in the Mugineic Acid Pathway

Transporter Family Specific Protein Organism Function Substrate(s)
TOM (ZIFL) OsTOM1 Rice (Oryza sativa) Efflux of phytosiderophores from roots into the rhizosphere. Deoxymugineic acid (DMA)
TOM (ZIFL) HvTOM1 Barley (Hordeum vulgare) Efflux of phytosiderophores from roots into the rhizosphere. Mugineic Acids
TOM (ZIFL) OsTOM2 Rice (Oryza sativa) Internal translocation of phytosiderophores for metal distribution. Deoxymugineic acid (DMA)
YSL ZmYS1 Maize (Zea mays) Uptake of Fe(III)-phytosiderophore complexes into root cells. Fe(III)-Phytosiderophores, Fe(II)-Nicotianamine
YSL OsYSL15 Rice (Oryza sativa) Uptake of Fe(III)-DMA and Fe(II)-NA complexes into root cells. Fe(III)-Deoxymugineic acid, Fe(II)-Nicotianamine
YSL AtYSL1/3 Arabidopsis (Arabidopsis thaliana) Remobilization of metals from senescing leaves; seed loading. Metal-Nicotianamine complexes

Genetic Variability and Genotype-Specific Responses

The capacity for producing this compound and its derivatives varies significantly among plant species and even between different genotypes of the same species. This genetic variability influences a plant's ability to cope with nutrient-poor soils.

Differential Accumulation and Secretion in Diverse Plant Species

The synthesis of phytosiderophores is a hallmark of graminaceous species. However, the specific compounds produced can differ. Rice, for example, primarily synthesizes and secretes deoxymugineic acid (DMA), the final product after the reduction of this compound. researchgate.net In contrast, other grasses like barley possess additional enzymes that can further hydroxylate DMA to create a more diverse array of mugineic acids. researchgate.net

Significant genotypic variation in response to iron deficiency has been observed in wheat. biorxiv.org A comparative transcriptomic and metabolic analysis of two bread wheat genotypes, Narmada 195 (Fe & Zn-efficient) and PBW 502 (Fe & Zn-inefficient), revealed that under iron and zinc starvation, Narmada 195 showed a greater upregulation of genes involved in phytosiderophore biosynthesis. biorxiv.org This included higher expression of nicotianamine synthase (NAS), nicotianamine aminotransferase (NAAT), and deoxymugineic acid synthase (DMAS), which would lead to increased production of this compound and subsequent phytosiderophores. biorxiv.org This enhanced genetic response in Narmada 195 correlated with a higher rate of phytosiderophore secretion, demonstrating a clear link between gene expression and physiological capability. biorxiv.org Furthermore, studies have shown that iron starvation directly leads to a significant temporal increase in the accumulation of this compound in hexaploid wheat roots. researchgate.net

Table 2: Genotype-Specific Gene Expression in Wheat Under Combined Iron and Zinc Deficiency

Gene Function in Pathway Genotype (Narmada 195) Expression Change Genotype (PBW 502) Expression Change
NAS Nicotianamine synthesis (precursor step) Higher up-regulation Lower up-regulation
NAAT Converts Nicotianamine to 3''-keto acid Higher up-regulation Lower up-regulation
DMAS Reduces this compound Higher up-regulation Lower up-regulation
DMAD 2'-deoxymugineic-acid 2'-dioxygenase Higher up-regulation Lower up-regulation

Source: Data synthesized from a comparative study of Narmada 195 and PBW 502 wheat genotypes. biorxiv.org

Mutational Analysis and Gene Editing Approaches to Modulate Levels

Understanding the precise function of genes in the this compound pathway has been greatly aided by mutational analysis. For example, creating loss-of-function mutants for the transporter OsYSL15 in rice resulted in plants with significant iron inefficiency, confirming the transporter's critical role in iron uptake. researchgate.net Similarly, the use of RNA interference (RNAi) to suppress the expression of the efflux transporter TOM2 caused severe growth defects, proving its necessity for internal metal transport. nih.gov

Modern gene-editing technologies, particularly the CRISPR/Cas9 system, offer powerful tools for precisely modulating the levels of this compound and its derivatives. nih.govmdpi.com While specific editing of the genes directly controlling this compound levels has not yet been widely reported, the technology has been successfully applied in major cereal crops to alter related traits. frontiersin.org For instance, CRISPR/Cas9 has been used to improve nutrient use efficiency, enhance disease resistance, and increase yield in wheat and rice. nih.govmdpi.comfrontiersin.org

The established protocols for wheat transformation and optimized strategies for single guide RNA (sgRNA) design make it feasible to target the genes responsible for the synthesis of this compound. mdpi.com By creating targeted knockouts or modifications in genes such as nicotianamine aminotransferase (NAAT) or this compound reductase (DMAS), researchers could precisely increase or decrease the flux through this metabolic pathway. biorxiv.orgrhea-db.org Such approaches hold promise for developing crop varieties with enhanced nutrient efficiency and greater resilience to challenging soil conditions.

Table 3: Potential Applications of Gene Editing to Modulate Phytosiderophore Pathways

Technology Potential Target Gene Crop Potential Outcome
CRISPR/Cas9 Knockout Negative regulators of the iron deficiency response Wheat, Rice, Barley Increased expression of biosynthesis genes (NAS, NAAT, DMAS), leading to higher phytosiderophore production.
CRISPR/Cas9 Promoter Editing TOM1, YSL15 Wheat, Rice, Barley Enhanced or tissue-specific expression of transporters to improve phytosiderophore secretion and uptake of iron complexes.
Base Editing NAAT, DMAS Wheat, Rice, Barley Subtle modification of enzyme activity to fine-tune the levels of this compound and downstream products without a full knockout.
RNA interference (RNAi) Over-expressed negative regulators Wheat, Rice, Barley Post-transcriptional silencing to enhance the iron deficiency response pathway.

Future Research Directions and Applications in Plant Science

Elucidating Uncharacterized Biosynthetic and Regulatory Components

The biosynthetic pathway of phytosiderophores, including the conversion of nicotianamine (B15646) to 2'-deoxymugineic acid (DMA) via DONA, is a multi-step process involving several key enzymes. rhea-db.orgbiorxiv.org In enzymology, 3''-deamino-3''-oxonicotianamine reductase (EC 1.1.1.285) is an enzyme that catalyzes the chemical reaction leading to the formation of 2'-deoxymugineic acid from this compound. wikipedia.org While enzymes such as nicotianamine synthase (NAS), nicotianamine aminotransferase (NAAT), and deoxymugineic acid synthase (DMAS) have been identified, there may be additional, as-yet-uncharacterized enzymes or cofactors that fine-tune this pathway. biorxiv.org

Recent advancements in chemoproteomics, utilizing activity-based probes, offer a powerful strategy to identify novel enzymes and protein interactions within these biosynthetic networks. frontiersin.org This approach has proven successful in elucidating complex biosynthetic pathways for other plant natural products and could be instrumental in uncovering missing links in phytosiderophore synthesis. frontiersin.orgresearchgate.net Future research should focus on applying these techniques to identify all proteins that interact with or modify DONA and other intermediates in the pathway.

Table 1: Potential Areas for Elucidating Uncharacterized Biosynthetic Components

Research ApproachTarget Component/ProcessPotential Outcome
ChemoproteomicsDONA-interacting proteinsIdentification of novel enzymes, transporters, or regulatory proteins.
Genetic Screening (e.g., CRISPR/Cas9)Genes of unknown function co-expressed with known biosynthetic genesDiscovery of new genes involved in phytosiderophore biosynthesis or transport.
Metabolomic Profiling of MutantsAccumulation or depletion of specific intermediatesPinpointing the function of uncharacterized enzymes in the pathway.

Understanding Complex Regulatory Networks Governing Phytosiderophore Homeostasis

The production and secretion of phytosiderophores are tightly regulated in response to the plant's iron status. This regulation occurs at multiple levels, including transcriptional, post-transcriptional, and post-translational modifications. frontiersin.orgnih.govuu.nl Iron deficiency triggers a complex signaling cascade that leads to the upregulation of genes involved in phytosiderophore biosynthesis and transport. frontiersin.orgnih.govnih.gov

A key area of future research is to unravel the intricate network of transcription factors that control the expression of genes in the phytosiderophore pathway. While some transcription factors have been identified, the complete regulatory cascade, including upstream signaling molecules and the interplay between different regulatory proteins, remains to be fully elucidated. frontiersin.orgnih.govuu.nl Furthermore, the role of post-translational modifications, such as phosphorylation and ubiquitination, in modulating the activity of biosynthetic enzymes and transporters is an emerging field of study. uu.nl Understanding these complex regulatory networks is crucial for developing strategies to enhance phytosiderophore production in a controlled and efficient manner.

Investigating the Role of this compound in Broader Plant Stress Responses

While the primary role of DONA is linked to iron acquisition, there is growing evidence that phytosiderophores and their precursors may be involved in broader plant stress responses. nih.gov For instance, the metabolic pathways for phytosiderophore biosynthesis are interconnected with other essential metabolic processes, such as methionine metabolism and ethylene (B1197577) biosynthesis, which are known to be involved in various stress responses. biorxiv.orgmdpi.com

Future investigations should explore the potential role of DONA and the phytosiderophore pathway in tolerance to other abiotic stresses such as drought, salinity, and heavy metal toxicity. nih.govnih.govsemanticscholar.org It is plausible that the chelation properties of phytosiderophores could play a role in detoxifying other harmful metals or that the regulatory networks governing their production are co-opted for other stress signaling pathways. nih.gov Transcriptomic and metabolomic analyses of plants overexpressing or deficient in genes related to DONA metabolism under various stress conditions could provide valuable insights. frontiersin.org

Biotechnological Strategies for Crop Biofortification

Micronutrient malnutrition, particularly iron and zinc deficiency, is a widespread global health issue. nih.gov Biofortification, the process of increasing the nutritional content of crops, offers a sustainable and cost-effective solution. nih.govnih.govmdpi.comechocommunity.org

Enhancing Iron and Zinc Content through Modulation of Phytosiderophore Pathways

Given the central role of DONA in the synthesis of phytosiderophores, manipulating its biosynthesis is a promising strategy for enhancing iron and zinc accumulation in staple crops. nih.gov Overexpression of key biosynthetic genes, such as nicotianamine synthase (NAS) and deoxymugineic acid synthase (DMAS), has been shown to increase the production of phytosiderophores and subsequently enhance iron and zinc content in grains. biorxiv.org

Future research should focus on fine-tuning the expression of these genes to optimize phytosiderophore production without negatively impacting plant growth and yield. This may involve using tissue-specific or inducible promoters to control gene expression.

Table 2: Biotechnological Approaches for Biofortification

StrategyTarget Gene/PathwayDesired Outcome
Gene OverexpressionNAS, NAAT, DMASIncreased phytosiderophore production and secretion.
Promoter EngineeringTissue-specific promoters for biosynthetic genesEnhanced iron and zinc accumulation specifically in edible parts.
Transcription Factor ManipulationOverexpression of positive regulators of the phytosiderophore pathwayCoordinated upregulation of the entire biosynthetic pathway.

Engineering Improved Metal Acquisition Efficiency in Crops

Beyond simply increasing the amount of phytosiderophores, there is potential to engineer the pathway to produce novel phytosiderophores with enhanced metal-binding affinity or specificity. This could involve modifying the structure of existing enzymes or introducing novel enzymes from other organisms.

Furthermore, enhancing the expression and efficiency of transporters responsible for both the secretion of phytosiderophores and the uptake of metal-phytosiderophore complexes is another critical aspect. nih.gov The identification and characterization of transporters like TOM1, responsible for phytosiderophore efflux, has been a significant step in this direction. nih.gov Future work could focus on identifying and engineering transporters with improved transport kinetics or altered substrate specificity.

Ecological Significance and Interactions within Plant-Microbe Systems

The secretion of phytosiderophores into the rhizosphere, the soil region directly influenced by root secretions, creates a unique chemical environment that can shape the microbial communities associated with the plant. apsnet.orgnih.gov These microbial communities, in turn, can influence plant health and nutrient acquisition. frontiersin.orgresearchgate.net

常见问题

Q. What is the enzymatic pathway for the biosynthesis of 3''-Deamino-3''-oxonicotianamine, and which enzymes catalyze its formation and conversion?

this compound is an intermediate in the biosynthesis of mugineic acid, a phytosiderophore critical for iron acquisition in plants. The pathway proceeds as follows:

  • S-adenosylmethionine (SAM) is converted to nicotianamine by nicotianamine synthase (NAS, EC 2.5.1.43).
  • Nicotianamine is then transformed into This compound via nicotianamine aminotransferase (NAAT, EC 2.6.1.80), which transfers an amino group to 2-oxoglutarate, yielding glutamate as a byproduct .
  • Finally, this compound is reduced to 2'-deoxymugineic acid by this compound reductase (DMAS, EC 1.1.1.285), utilizing NAD(P)H as a cofactor .
    Methodological Insight : Pathway elucidation can be achieved through in vitro enzyme assays coupled with LC-MS to track intermediate metabolites .

Q. How does this compound contribute to plant responses to heavy metal stress, such as cadmium (Cd)?

Under Cd stress, plants upregulate phytosiderophore biosynthesis to mitigate metal toxicity. In durum wheat, Cd exposure (0.5 μM) significantly increases transcript levels of NAAT (but not DMAS), suggesting that this compound accumulation may act as a regulatory checkpoint. This differential gene expression (measured via FPKM values) highlights its role in balancing metal chelation and redox homeostasis . Methodological Insight : Use RNA-seq or RT-qPCR to quantify gene expression under stress conditions, combined with ICP-MS to correlate metal uptake with phytosiderophore levels .

Q. What is the EC classification and catalytic mechanism of this compound reductase (DMAS)?

DMAS is classified under EC 1.1.1.285 as an oxidoreductase. It catalyzes the NAD(P)H-dependent reduction of this compound to 2'-deoxymugineic acid. The reaction follows a ping-pong mechanism, where NAD(P)+ is released before the substrate binds . Methodological Insight : Enzyme activity can be assayed spectrophotometrically by monitoring NAD(P)H oxidation at 340 nm .

Q. How can researchers detect and quantify this compound in plant tissues?

Quantification requires:

  • Extraction : Use methanol/water mixtures to isolate low-molecular-weight metabolites.
  • Separation : Employ HPLC or UPLC with a C18 column.
  • Detection : Couple with tandem MS (LC-MS/MS) using MRM (multiple reaction monitoring) for high specificity.
    Methodological Insight : Isotope-labeled internal standards (e.g., ¹³C-labeled nicotianamine) improve accuracy .

Advanced Research Questions

Q. How can transcriptomic data resolve contradictions in enzyme expression levels under stress conditions?

In durum wheat exposed to Cd, NAAT expression increases sharply, but DMAS shows minimal change . This discrepancy suggests post-transcriptional regulation (e.g., protein stability or translational control). To investigate:

  • Perform Western blotting or targeted proteomics to compare enzyme protein levels.
  • Use CRISPR-Cas9 knockouts to validate functional redundancy in DMAS isoforms .

Q. What role does this compound play in alkaloid diversity in non-graminaceous plants?

In Piper retrofractum, this compound reductase is co-expressed with cytochrome P450s and O-methyltransferases during alkaloid biosynthesis. This enzyme may modify alkaloid precursors, expanding structural diversity (e.g., nicotine derivatives) . Methodological Insight : Co-expression network analysis (WGCNA) and heterologous expression in model systems (e.g., Nicotiana benthamiana) can confirm metabolic branching .

Q. How can enzyme kinetics distinguish between NADH and NADPH specificity in DMAS?

DMAS exhibits dual cofactor specificity. To determine preferential utilization:

  • Conduct kinetic assays with varying NADH/NADPH concentrations.
  • Calculate Kₘ and kₐₜ values for each cofactor.
  • Structural studies (e.g., X-ray crystallography) can identify binding-pocket residues influencing cofactor affinity .

Q. What experimental approaches resolve conflicting data on DMAS upregulation in transcriptomic studies?

In Panax notoginseng, DMAS is upregulated during root maturation, contrasting with Cd-stress studies . To reconcile this:

  • Compare tissue-specific promoter activity using GUS reporters.
  • Analyze epigenetic modifications (e.g., DNA methylation) affecting gene expression .

Q. How can multi-omics integration improve understanding of this compound’s regulatory network?

Combine:

  • Transcriptomics : Identify co-expressed genes (e.g., SAM synthetase).
  • Metabolomics : Track flux through the mugineic acid pathway.
  • Proteomics : Quantify post-translational modifications (e.g., phosphorylation) .
    Tools : Use KEGG Mapper for pathway visualization and Cytoscape for network analysis .

Q. What CRISPR-based strategies validate the functional role of this compound in planta?

  • Design sgRNAs targeting NAAT or DMAS in model plants (e.g., Arabidopsis).
  • Phenotype mutants for iron-deficiency responses (e.g., chlorosis) and phytosiderophore profiles.
  • Complement mutants with codon-optimized genes to confirm rescue .

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